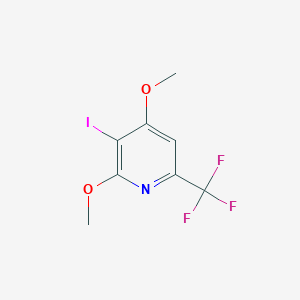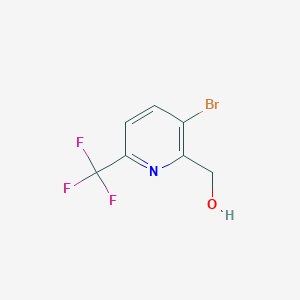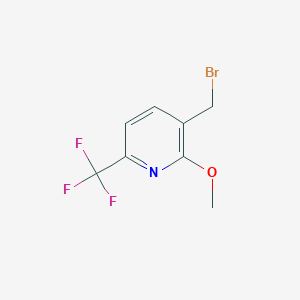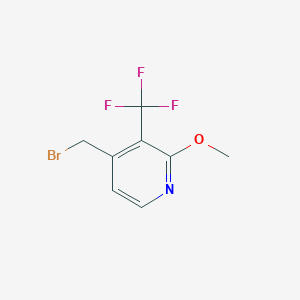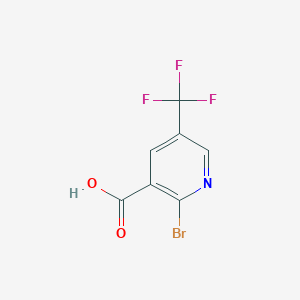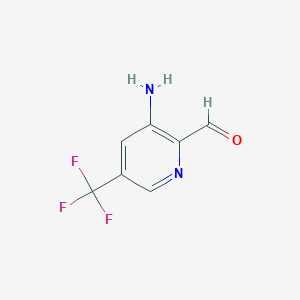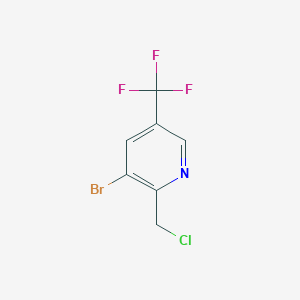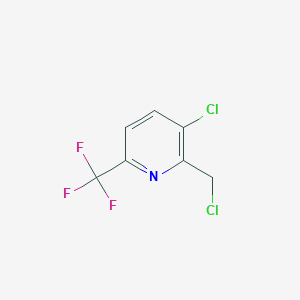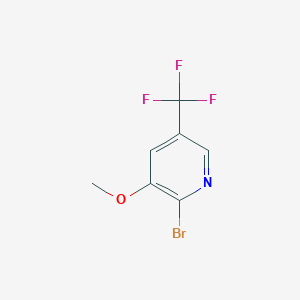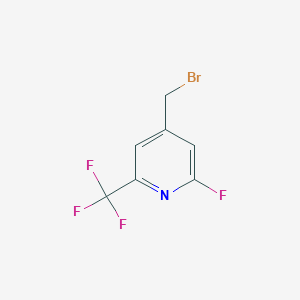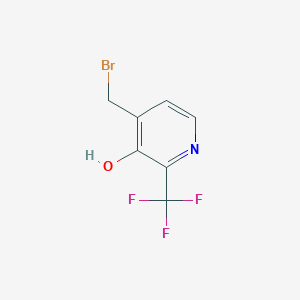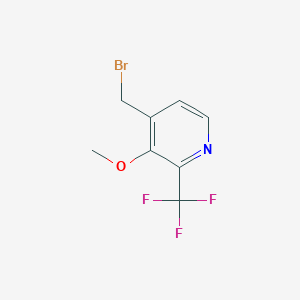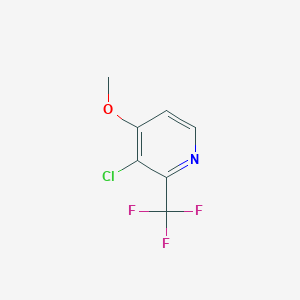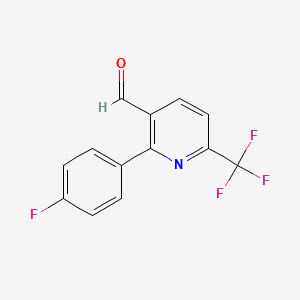
(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol
説明
“(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol” is a chemical compound that belongs to the class of trifluoromethylpyridines . It contains a pyridine ring, a trifluoromethyl group, and a methanol group .
Molecular Structure Analysis
The molecular structure of “(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol” includes a pyridine ring, a trifluoromethyl group (a unit made of a hydrogen atom and three carbon atoms), and a methanol group . The presence of these groups bestows many of the distinctive physical–chemical properties observed with this class of compounds .科学的研究の応用
Biocatalytic Synthesis
Chen et al. (2021) explored the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol (a derivative of the subject compound) in a water-cyclohexane system using recombinant Escherichia coli. They achieved efficient synthesis with a yield of 99.6% and an enantiomeric excess of over 99% in just 80 minutes, significantly faster than traditional methods (Chen et al., 2021).
Production of Chiral Intermediates
Ni et al. (2012) reported on the production of (S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol, a key chiral intermediate of the anti-allergic drug Betahistine. They isolated carbonyl reductase-producing microorganisms from soil, achieving 86.7% enantiomeric excess and 92.1% yield in an aqueous two-phase system (Ni, Zhou, & Sun, 2012).
Solubility Studies
Wang et al. (2018) measured the solubility of 2-chloro-3-(trifluoromethyl)pyridine (CTP) in various organic solvents. They found that solubility increases with temperature and is related to the polarity of the solvents, providing essential data for solvent selection in synthesis processes (Wang, Xing, Xu, & Liu, 2018).
Catalysis and Complex Synthesis
Kermagoret and Braunstein (2008) synthesized dinuclear complexes using 2-pyridyl methanol derivatives, including compounds related to our target molecule. These complexes were applied in ethylene oligomerization, showing high turnover frequencies and demonstrating potential applications in catalysis (Kermagoret & Braunstein, 2008).
Molecular Structure Analysis
Lakshminarayana et al. (2009) studied the crystal and molecular structure of a compound closely related to our target molecule. Such studies are crucial in understanding the physical and chemical properties of these compounds, which can influence their application in various fields (Lakshminarayana et al., 2009).
将来の方向性
Trifluoromethylpyridines, including “(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol”, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
特性
IUPAC Name |
[2-chloro-3-(trifluoromethyl)pyridin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-6-5(7(9,10)11)4(3-13)1-2-12-6/h1-2,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTSWXQKZWKMLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CO)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



